methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate
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Overview
Description
Methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-d]pyrimidine core, a benzyl group, and a methoxybenzoate moiety, making it a unique and versatile molecule for various scientific research applications.
Preparation Methods
The synthesis of methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrazolo[4,3-d]pyrimidine ring system.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzylating agent reacts with the pyrazolo[4,3-d]pyrimidine intermediate.
Attachment of the sulfanyl group: The sulfanyl group is attached to the pyrazolo[4,3-d]pyrimidine core via a thiolation reaction, using a suitable thiol reagent.
Esterification: The final step involves the esterification of the intermediate with 4-methoxybenzoic acid to form the desired methyl ester.
Industrial production methods for this compound would involve optimization of these synthetic steps to achieve high yields and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
Methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate can be compared with other similar compounds, such as:
Pyrazolo[4,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Benzyl-substituted pyrazoles: These compounds have a benzyl group attached to a pyrazole ring, similar to the target compound, but lack the pyrimidine moiety.
Methoxybenzoate derivatives: These compounds contain the methoxybenzoate group but differ in their core structures, leading to different chemical and biological properties.
The uniqueness of methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate lies in its combination of the pyrazolo[4,3-d]pyrimidine core, benzyl group, and methoxybenzoate moiety, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate is a compound belonging to the pyrazolo[4,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[4,3-d]pyrimidine core attached to a methoxybenzoate group and a sulfanyl moiety, which may influence its biological activity through various mechanisms.
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit anticancer properties primarily through the inhibition of protein kinases involved in cancer cell proliferation. For instance, studies have shown that these compounds can inhibit eukaryotic protein kinases such as Bcr-Abl and others implicated in tumor growth.
Case Studies
- In Vitro Studies : A study evaluated the effect of various pyrazolo[4,3-d]pyrimidine derivatives on human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results demonstrated that certain derivatives had IC50 values as low as 1.74 µM against MCF-7 cells, indicating potent anti-proliferative effects .
- In Vivo Studies : In animal models, compounds with similar structures have shown significant reductions in tumor volumes when administered at specific dosages. For example, one study reported a 50% reduction in tumor size in treated mice .
Antimicrobial Activity
Recent investigations have also highlighted the antimicrobial potential of pyrazolo[4,3-d]pyrimidines. These compounds have been tested against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
Findings
- Antibacterial Efficacy : A library of pyrazolo[4,3-d]pyrimidines was screened for antibacterial activity. Certain derivatives demonstrated significant inhibition of bacterial growth with minimum inhibitory concentrations (MIC) lower than 10 µM against S. aureus .
- Synergistic Effects : Some studies explored the synergistic effects of these compounds when combined with traditional antibiotics like ampicillin and kanamycin. The results suggested enhanced antibacterial efficacy when used in combination therapy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential.
Absorption and Metabolism
Research into similar compounds indicates that modifications to the pyrazolo[4,3-d]pyrimidine scaffold can enhance solubility and bioavailability. The introduction of methoxy groups has been associated with improved absorption profiles .
Toxicological Assessments
Preliminary toxicological assessments suggest that while these compounds exhibit promising biological activities, further studies are required to evaluate their safety profiles comprehensively.
Properties
IUPAC Name |
methyl 3-[(6-benzyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanylmethyl]-4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-26-20-18(12-24-26)25-23(27(21(20)28)13-15-7-5-4-6-8-15)32-14-17-11-16(22(29)31-3)9-10-19(17)30-2/h4-12H,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFHTRFOYJPDPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(N(C2=O)CC3=CC=CC=C3)SCC4=C(C=CC(=C4)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.